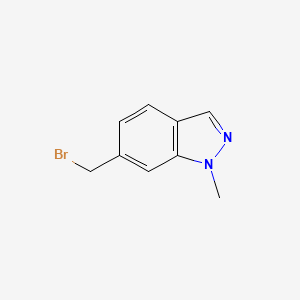

6-(Bromomethyl)-1-methyl-1H-indazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-(bromomethyl)-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRENRLXOGJUJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CBr)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678462 | |

| Record name | 6-(Bromomethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092961-01-7 | |

| Record name | 6-(Bromomethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(Bromomethyl)-1-methyl-1H-indazole

Abstract: This technical guide provides a comprehensive overview of the synthesis of 6-(Bromomethyl)-1-methyl-1H-indazole, a crucial building block for the development of novel therapeutics. The document details a robust and efficient synthetic pathway, commencing from the construction of the indazole core, proceeding through regioselective N-methylation, and culminating in the targeted bromination of the C6-methyl substituent. Each stage is elucidated with in-depth mechanistic insights, causality behind experimental choices, and detailed, field-proven protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering the necessary information to replicate and optimize this synthesis.

Introduction and Strategic Overview

The indazole scaffold is a privileged heterocyclic motif frequently found in molecules with significant biological activity, including kinase inhibitors for cancer therapy.[1] The specific compound, this compound, serves as a versatile intermediate. The bromomethyl group at the C6 position is a reactive handle, ideal for introducing a wide array of functionalities through nucleophilic substitution, enabling the synthesis of diverse compound libraries for drug discovery programs.

The synthesis of this target molecule is not a trivial, single-step process. It requires a multi-step, strategic approach that carefully controls regioselectivity and functional group transformations. The most logical and scientifically sound pathway, which forms the core of this guide, involves three primary stages:

-

Formation of the Indazole Core: Construction of a 6-methyl-1H-indazole precursor from readily available starting materials.

-

Regioselective N-Methylation: Introduction of a methyl group specifically at the N1 position of the indazole ring, a critical step where regiochemical control is paramount.

-

Side-Chain Functionalization: Conversion of the 6-methyl group into the desired 6-bromomethyl functionality via a selective bromination reaction.

This guide will dissect each of these stages, providing both the theoretical underpinning and practical, step-by-step instructions.

Logical Workflow for Synthesis

The overall strategy is designed to build complexity in a controlled manner, addressing the key chemical challenges at each step.

Caption: High-level synthetic workflow for this compound.

Synthesis of Key Precursor: (1-Methyl-1H-indazol-6-yl)methanol

The immediate precursor to our target compound is the corresponding alcohol, (1-methyl-1H-indazol-6-yl)methanol.[2][3] Its synthesis is a critical part of the overall process and is typically achieved via the N-methylation of a suitable 6-substituted-1H-indazole followed by reduction of a C6-carbonyl group.

Regioselectivity in the N-Methylation of Indazoles

The N-alkylation of an unsubstituted indazole can lead to a mixture of N1 and N2 isomers.[4][5] The regiochemical outcome is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

-

N1-Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable. Therefore, conditions that allow for equilibration, such as using a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF), favor the formation of the N1-alkylated product.[4] This is the desired pathway for our synthesis.

-

N2-Alkylation (Kinetic Product): The N2 atom is often more nucleophilic, leading to the kinetically favored product under different conditions.[4]

The choice of base, solvent, and methylating agent is therefore not arbitrary but a deliberate decision to steer the reaction towards the desired N1-methylated regioisomer.

Experimental Protocol: Synthesis of (1-Methyl-1H-indazol-6-yl)methanol

This protocol outlines a reliable two-step procedure starting from the commercially available 1H-indazole-6-carboxylic acid.

Step 2a: N-Methylation of 1H-Indazole-6-carboxylic acid

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1H-indazole-6-carboxylic acid (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) portion-wise over 20 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates both the carboxylic acid and the indazole N-H, ensuring complete formation of the dianion for clean alkylation.

-

Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (MeI, 1.2 equiv) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous solution to pH ~3 with 1M HCl. The product, 1-methyl-1H-indazole-6-carboxylic acid, will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product is typically used in the next step without further purification.

Step 2b: Reduction to (1-Methyl-1H-indazol-6-yl)methanol

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 1-methyl-1H-indazole-6-carboxylic acid (1.0 equiv) from the previous step and suspend it in anhydrous Tetrahydrofuran (THF).

-

Reducing Agent: In a separate flask, prepare a solution of borane-THF complex (BH3·THF, 1M in THF, 2.5 equiv).

-

Reduction: Add the BH3·THF solution dropwise to the stirred suspension of the carboxylic acid at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3 hours. Causality: Borane is a highly effective reagent for the reduction of carboxylic acids to primary alcohols and is chemoselective, leaving the heterocyclic ring intact.

-

Quenching: Cool the reaction to 0 °C and quench it by the slow, dropwise addition of methanol until gas evolution ceases, followed by the addition of 1M HCl.

-

Work-up: Remove the THF under reduced pressure. Neutralize the remaining aqueous solution with saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to yield pure (1-methyl-1H-indazol-6-yl)methanol as a solid.

Core Directive: Synthesis of this compound

The final transformation involves the conversion of the primary alcohol of our precursor into the target benzylic bromide. This is a critical step where the choice of brominating agent and reaction conditions is key to achieving a high yield and purity.

Mechanistic Considerations for Bromination

The conversion of a benzylic alcohol to a bromide can proceed via an SN1 or SN2 mechanism. Using hydrogen bromide (HBr) in acetic acid is a classic and highly effective method.[6][7] The mechanism involves the initial protonation of the alcohol's hydroxyl group by the strong acid (HBr), converting it into a good leaving group (water). The bromide ion (Br⁻) then acts as a nucleophile to displace the water molecule. Given the benzylic nature of the carbocation intermediate, the reaction likely has significant SN1 character.

Caption: Plausible SN1-like mechanism for the bromination of the precursor alcohol.

The use of 33% HBr in acetic acid is particularly advantageous as the acetic acid serves as a polar solvent that can stabilize the carbocation intermediate, while the high concentration of HBr provides both the necessary acid catalyst and the bromide nucleophile.[7]

Experimental Protocol: Bromination

This protocol is adapted from established literature procedures for similar transformations.[6][7]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (1-methyl-1H-indazol-6-yl)methanol (1.0 equiv) in glacial acetic acid.

-

Reagent Addition: Add a 33% solution of hydrogen bromide in acetic acid (approx. 3.0-5.0 equiv of HBr).

-

Reaction: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and maintain for 1 hour.[7] Causality: The elevated temperature ensures a sufficient reaction rate for the conversion. The reaction is typically rapid and should be monitored.

-

Monitoring: Monitor the disappearance of the starting material by TLC (a more polar spot) and the appearance of the product (a less polar spot).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product, this compound, can be further purified by recrystallization or flash column chromatography on silica gel to yield a pure solid.

Data Summary and Characterization

For successful synthesis, it is crucial to track yields and confirm the identity and purity of the intermediates and the final product.

| Parameter | Step 2a: N-Methylation | Step 2b: Reduction | Step 3: Bromination |

| Starting Material | 1H-Indazole-6-carboxylic acid | 1-Methyl-1H-indazole-6-carboxylic acid | (1-Methyl-1H-indazol-6-yl)methanol |

| Key Reagents | NaH, MeI | BH3·THF | 33% HBr in Acetic Acid |

| Solvent | DMF | THF | Acetic Acid |

| Temperature | 0 °C to RT | 0 °C to Reflux | 120 °C[7] |

| Reaction Time | 4-6 hours | 3 hours | 1 hour[7] |

| Typical Yield | >90% | 80-90% | 85-95%[6][7] |

| Product | 1-Methyl-1H-indazole-6-carboxylic acid | (1-Methyl-1H-indazol-6-yl)methanol | This compound |

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the structure, expecting characteristic peaks for the indazole ring protons, the N-methyl group (singlet, ~4.0 ppm), and the bromomethyl group (singlet, ~4.8 ppm).

-

¹³C NMR: To confirm the number and type of carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Melting Point (MP): To assess purity.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the strategic control of regioselectivity and the precise execution of functional group transformations. The pathway detailed in this guide—involving N-methylation of a C6-carboxyindazole, reduction to the corresponding alcohol, and subsequent bromination with HBr in acetic acid—represents a robust, high-yielding, and reproducible method. By understanding the causality behind each experimental choice, from the selection of base in the methylation step to the specific brominating agent, researchers can confidently produce this valuable intermediate for application in medicinal chemistry and the broader field of drug discovery.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. (1-methyl-1H-indazol-6-yl)methanol Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Bromomethyl)-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active agents. Its unique structural features, comprising a bicyclic indazole core with a reactive bromomethyl group, make it a versatile intermediate for introducing the 1-methyl-1H-indazol-6-yl)methyl moiety into target molecules. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and reaction monitoring during drug discovery and development workflows. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the structural correlations and interpretation of its spectral features.

Introduction: The Significance of Spectroscopic Data in Drug Discovery

In the landscape of modern drug development, the precise characterization of molecular structures is a cornerstone of success. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical triad, each offering a unique window into the atomic and molecular framework of a compound. For a pivotal intermediate like this compound, this data is not merely a formality but a critical component of the decision-making process. It ensures the integrity of starting materials, verifies the outcomes of synthetic transformations, and aids in the elucidation of potential impurities. This guide is designed to serve as a practical resource for scientists, providing the essential spectroscopic data and its interpretation to facilitate the confident use of this versatile building block.

Chemical Structure and Expected Spectroscopic Features

To effectively interpret the spectroscopic data, a foundational understanding of the chemical structure of this compound is essential.

Figure 1. Chemical Structure of this compound

Based on this structure, we can anticipate the following key spectroscopic signatures:

-

¹H NMR: Signals corresponding to the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a singlet for the bromomethyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the benzene ring.

-

¹³C NMR: Resonances for the carbon atoms of the indazole core, the N-methyl carbon, and the bromomethyl carbon.

-

IR: Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching within the aromatic system, and a C-Br stretching vibration.

-

MS: A molecular ion peak corresponding to the exact mass of the compound. The presence of bromine will be evident from a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum provides a quantitative map of the hydrogen atoms in a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | s | 1H | H-7 |

| ~7.6-7.7 | d | 1H | H-4 |

| ~7.2-7.3 | d | 1H | H-5 |

| ~8.0 | s | 1H | H-3 |

| ~4.8 | s | 2H | -CH₂Br |

| ~4.1 | s | 3H | N-CH₃ |

Interpretation and Rationale:

-

Aromatic Protons (H-3, H-4, H-5, H-7): The protons on the indazole ring will appear in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts are influenced by the electron-donating N-methyl group and the electron-withdrawing effect of the bromine atom transmitted through the ring. The singlet for H-3 is characteristic of its position adjacent to the two nitrogen atoms. The protons on the benzene ring (H-4, H-5, and H-7) will exhibit splitting patterns (doublets or singlets depending on coupling) that can be confirmed by 2D NMR techniques.

-

Bromomethyl Protons (-CH₂Br): The methylene protons adjacent to the bromine atom are expected to resonate as a singlet at a downfield position (around 4.8 ppm) due to the deshielding effect of the electronegative bromine.

-

N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet at approximately 4.1 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-7a |

| ~135 | C-3 |

| ~129 | C-6 |

| ~125 | C-3a |

| ~122 | C-5 |

| ~121 | C-4 |

| ~110 | C-7 |

| ~35 | N-CH₃ |

| ~33 | -CH₂Br |

Interpretation and Rationale:

-

Indazole Core Carbons: The carbon atoms of the fused ring system will appear in the aromatic region of the spectrum. The quaternary carbons (C-3a and C-7a) will typically have lower intensities.

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected to resonate in the aliphatic region, around 35 ppm.

-

Bromomethyl Carbon (-CH₂Br): The carbon atom bonded to the bromine will also be found in the aliphatic region, typically around 33 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Figure 2. Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (CH₃, CH₂) |

| 1620-1600 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1500-1450 | Medium-Strong | C=N Aromatic Ring Stretch |

| 1400-1350 | Medium | C-H Bend (CH₃, CH₂) |

| 600-500 | Medium-Strong | C-Br Stretch |

Interpretation and Rationale:

-

C-H Stretching: The spectrum will show distinct bands for the stretching vibrations of the aromatic C-H bonds and the aliphatic C-H bonds of the methyl and bromomethyl groups.

-

Aromatic Ring Vibrations: The stretching of the C=C and C=N bonds within the indazole ring system gives rise to a series of characteristic absorptions in the 1620-1450 cm⁻¹ region.

-

C-Br Stretching: A moderately strong absorption band in the lower frequency region (600-500 cm⁻¹) is indicative of the C-Br stretching vibration, a key diagnostic peak for this molecule.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal or the KBr pellet to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 224/226 | [M]⁺ | Molecular ion peak with characteristic bromine isotopic pattern (¹⁹Br/⁸¹Br) |

| 145 | [M - Br]⁺ | Loss of a bromine radical |

| 131 | [M - CH₂Br]⁺ | Loss of the bromomethyl group |

Interpretation and Rationale:

-

Molecular Ion Peak: The most critical piece of information is the molecular ion peak. Due to the presence of a bromine atom, this will appear as a pair of peaks of almost equal intensity, separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

-

Fragmentation Pattern: Under electron impact (EI) ionization, the molecule will fragment in a predictable manner. The cleavage of the C-Br bond is a common fragmentation pathway, leading to a peak corresponding to the loss of a bromine radical. Another likely fragmentation is the loss of the entire bromomethyl group.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The sample is ionized, typically using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Figure 3. Workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical fingerprint for this compound. By understanding the correlation between the molecule's structure and its NMR, IR, and MS spectra, researchers can confidently identify this key intermediate, ensure its purity, and effectively monitor its use in complex synthetic sequences. The detailed protocols and interpretations serve as a valuable resource for scientists engaged in drug discovery and development, promoting scientific integrity and accelerating the advancement of new therapeutic agents.

Purity and appearance of 6-(Bromomethyl)-1-methyl-1H-indazole solid

An In-depth Technical Guide to the Purity and Appearance of 6-(Bromomethyl)-1-methyl-1H-indazole Solid

Authored by: A Senior Application Scientist

Abstract

This compound is a critical reagent and building block in synthetic and medicinal chemistry, valued for its bifunctional nature which allows for diverse molecular elaborations. The purity and physical appearance of this compound are paramount, as impurities can lead to undesirable side reactions, compromise yields, and introduce contaminants into final products, particularly in drug development pipelines. This guide provides an in-depth examination of the factors influencing the quality of solid this compound, offering field-proven methodologies for its purification and comprehensive characterization. We will explore the causal relationships between synthetic routes and potential impurities, detail robust analytical protocols for quality control, and present a systematic workflow for ensuring the material meets the stringent requirements of research and development professionals.

Introduction: The Significance of Quality in Synthetic Intermediates

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The title compound, this compound, serves as a key intermediate, enabling the introduction of the 1-methyl-1H-indazol-6-yl)methyl moiety into target structures. The reactive bromomethyl group acts as a potent electrophile for alkylation reactions, while the indazole core can be further functionalized.

Given its role as a foundational piece in multi-step syntheses, the quality of this reagent is non-negotiable. The presence of isomeric, starting material, or solvent-related impurities can have a cascading effect on subsequent chemical transformations. Therefore, a thorough understanding of its physicochemical properties, purification strategies, and analytical validation is essential for any researcher utilizing this compound.

Physicochemical Properties

A summary of the fundamental properties of this compound provides a baseline for its handling and analysis.

| Property | Value | Source(s) |

| CAS Number | 590417-94-0 | [2][3] |

| Molecular Formula | C₈H₇BrN₂ | [2][3] |

| Molecular Weight | 211.06 g/mol | [2][3] |

| Appearance | Solid; typically off-white, cream, or light yellow | |

| Storage | 2-8°C, under inert atmosphere, protected from light | [3][4] |

Synthesis, Impurities, and Their Impact on Appearance

The final purity and appearance of this compound are direct consequences of its synthetic pathway and subsequent purification. A common conceptual route involves the N-methylation of a 6-(bromomethyl)-1H-indazole precursor or the bromination of 6-methyl-1-methyl-1H-indazole. Each approach presents a unique impurity profile.

Common Synthetic Precursors & Potential Impurities

Understanding the origin of impurities is the first step in designing effective purification and analytical strategies.[5]

-

Unreacted Starting Materials: Incomplete reactions can leave residual precursors, such as 6-methyl-1H-indazole or a corresponding alcohol, in the crude product.

-

Isomeric Byproducts: The N-methylation of an indazole ring can produce two regioisomers: the desired 1-methyl product and the 2-methyl isomer. These isomers often have very similar polarities, making their separation challenging.

-

Over-reaction/Side-reaction Products: Radical bromination of a methyl group can sometimes lead to the formation of dibrominated species (6-(dibromomethyl)-1-methyl-1H-indazole).

-

Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, heptane, dichloromethane) are common impurities that can be detected by ¹H NMR spectroscopy.[5]

-

Degradation Products: The benzylic bromide functionality is susceptible to hydrolysis, particularly in the presence of moisture, which would convert it to 6-(hydroxymethyl)-1-methyl-1H-indazole. This degradation can alter the material's color and melting point.

The color of the solid material is a primary indicator of its purity. A pure compound is expected to be an off-white or cream-colored solid. The presence of dark yellow, tan, or brown coloration often suggests the existence of trace impurities, potentially from oxidation or residual reagents from the synthesis.

Purification Workflow: A Self-Validating System

Achieving high purity for this solid intermediate requires a systematic approach to purification, where the outcome of each step is validated before proceeding.

Caption: Workflow for the purification of this compound.

Protocol: Recrystallization

Recrystallization is a highly effective technique for purifying crystalline solids, leveraging differences in solubility between the desired compound and its impurities at varying temperatures.[5]

Causality: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures. This differential solubility allows for the selective crystallization of the pure product upon cooling.

Step-by-Step Methodology:

-

Solvent Screening: Test solubility in various solvents (e.g., isopropanol, ethyl acetate/heptane mixture, toluene). An ethyl acetate/heptane system is often effective for compounds of moderate polarity.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) until the solid just dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Add a hot anti-solvent (e.g., heptane) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold anti-solvent.

-

Drying: Dry the purified solid under vacuum at a temperature well below its melting point (e.g., 40-50°C) to remove all residual solvent.

Analytical Characterization for Purity and Appearance

A multi-pronged analytical approach is required to confirm the identity, structure, and purity of the final solid product.

Caption: A logical workflow for the comprehensive analysis of the final product.

Visual Appearance

-

Method: Direct visual observation against a white background under good lighting.

-

Acceptance Criteria: A uniform, crystalline solid, free of foreign particulates. The color should be recorded and consistent between batches, typically ranging from off-white to light yellow.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment of organic compounds.[6][7] A reversed-phase method is typically employed for indazole derivatives.

Causality: This technique separates components of a mixture based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The retention time is characteristic of the compound, and the peak area is proportional to its concentration, allowing for precise quantification of purity.[7]

Protocol: HPLC Analysis

-

Sample Preparation: Accurately weigh ~1 mg of the solid and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions (Typical):

Parameter Value Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient Start at 30% B, ramp to 95% B over 15 min Flow Rate 1.0 mL/min Column Temp. 30°C Detection UV at 254 nm | Injection Vol. | 10 µL |

-

Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation and can identify and quantify impurities, including residual solvents and isomers, if their signals are resolved.[5][8]

Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the solid into a clean, dry NMR tube.[5]

-

Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Cap the tube and gently vortex or sonicate to ensure complete dissolution.

-

Acquire ¹H and ¹³C NMR spectra.[9]

Expected ¹H NMR Signals:

-

A singlet for the N-CH ₃ protons.

-

A singlet for the Br-CH ₂ protons.

-

Distinct signals in the aromatic region for the three protons on the indazole ring system.

Conclusion and Best Practices

The quality of this compound solid is a critical determinant of success in its synthetic applications. Its purity and appearance are intrinsically linked to the synthetic route, purification efficacy, and storage conditions. By implementing a robust workflow that combines efficient purification techniques like recrystallization with a comprehensive suite of analytical methods (visual, HPLC, NMR), researchers can ensure the material is fit for purpose. Adherence to proper storage conditions—cold, dry, and dark—is essential to maintain the integrity of this reactive and valuable intermediate over time.[3][4]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1260741-78-3|6-Bromo-3-iodo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

A Senior Application Scientist's Guide to the Solubility of 6-(Bromomethyl)-1-methyl-1H-indazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-(Bromomethyl)-1-methyl-1H-indazole, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available, quantitative solubility data for this specific compound, this document emphasizes the foundational principles and methodologies required for its empirical determination. We will explore the physicochemical properties of the indazole core, propose a systematic approach to solvent selection, and provide detailed, field-proven protocols for both qualitative and quantitative solubility assessment. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's solubility characteristics to facilitate its use in synthetic chemistry and drug discovery pipelines.

Introduction: The Significance of Solubility in Drug Development

This compound is a versatile heterocyclic building block. The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including kinase inhibition.[1] The solubility of such an intermediate is a critical parameter that dictates its utility in various stages of drug development. From reaction kinetics in a flask to bioavailability in preclinical studies, a compound's ability to dissolve in a given solvent system is paramount. Poor solubility can lead to challenges in synthesis, purification, formulation, and ultimately, therapeutic efficacy.

This guide will provide the necessary theoretical and practical knowledge to systematically evaluate the solubility of this compound, ensuring its effective application in research and development.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental data for this compound is limited, we can infer its likely solubility behavior by examining its structure and the properties of related compounds.

Table 1: Physicochemical Properties of 6-Bromo-1-methyl-1H-indazole (a closely related compound)

| Property | Value | Source |

| Molecular Formula | C8H7BrN2 | [2] |

| Molecular Weight | 211.06 g/mol | [2] |

| Appearance | Solid | |

| XLogP3-AA | 2.8 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The predicted XLogP3-AA value of 2.8 for the closely related 6-Bromo-1-methyl-1H-indazole suggests a compound with moderate lipophilicity. The presence of nitrogen atoms in the indazole ring and the bromomethyl group will also influence its polarity and hydrogen bonding capabilities.

Based on these characteristics, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic and nonpolar solvents. Indazole derivatives, in general, are known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[1]

A Systematic Approach to Solvent Selection

A systematic approach to solvent selection is crucial for efficiently determining the solubility profile of a compound. The following workflow provides a logical progression from initial screening to quantitative analysis.

References

A Comprehensive Technical Guide to the Thermochemical Properties of 6-(Bromomethyl)-1-methyl-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermochemical Data in Drug Development

6-(Bromomethyl)-1-methyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a "privileged structure," appearing in numerous molecules with diverse biological activities, including potent kinase inhibitors for oncology applications. The bromomethyl group provides a reactive handle for further synthetic elaboration, making this molecule a valuable intermediate in the synthesis of complex drug candidates.

Understanding the thermochemical properties of such a key intermediate is paramount. Data on its enthalpy of formation, heat capacity, and thermal stability are not merely academic; they are critical for:

-

Process Safety and Hazard Analysis: Assessing the thermal stability and decomposition energy is crucial for preventing runaway reactions during scale-up.

-

Synthetic Route Optimization: Knowledge of reaction enthalpies helps in optimizing energy efficiency and reactor design.

-

Physical Pharmacy and Formulation: The energetic properties influence crystal lattice energy, solubility, and stability of the final active pharmaceutical ingredient (API).

-

Computational Modeling: Experimental data provides a vital benchmark for validating and refining computational models used in drug design.

This guide presents an integrated experimental and computational roadmap for the comprehensive thermochemical characterization of this compound.

Part 1: Synthesis and Purity Confirmation

Accurate thermochemical measurements are contingent on the purity of the sample. The first critical step is a robust synthesis and rigorous characterization.

Proposed Synthetic Pathway

A plausible route to this compound involves a two-step process starting from the commercially available 6-methyl-1H-indazole.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

-

Step 1: Free-Radical Bromination. To a solution of 6-methyl-1H-indazole in carbon tetrachloride, add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN). Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the succinimide, and concentrate the filtrate. The resulting crude 6-(bromomethyl)-1H-indazole can be purified by column chromatography.

-

Step 2: N-Methylation. Dissolve the purified 6-(bromomethyl)-1H-indazole in anhydrous tetrahydrofuran (THF) and cool to 0°C. Add sodium hydride (NaH) portion-wise. After hydrogen evolution ceases, add methyl iodide (MeI) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with water, extract with ethyl acetate, and dry the organic layer. Purify the final product by column chromatography.

Purity Assessment

The final product must be rigorously characterized to ensure a purity of >99.5% for accurate calorimetric measurements.

| Technique | Purpose | Expected Outcome for C₈H₇BrN₂ |

| ¹H & ¹³C NMR | Structural Confirmation | Characteristic shifts for the indazole core, methyl, and bromomethyl protons and carbons. |

| Mass Spectrometry | Molecular Weight Confirmation | Molecular ion peak corresponding to the exact mass (m/z ~210.979).[1] |

| HPLC | Purity Assessment | A single major peak indicating >99.5% purity under various detection wavelengths. |

| Elemental Analysis | Elemental Composition | Experimental %C, %H, %N values within ±0.4% of the theoretical values. |

Part 2: Experimental Thermochemical Investigation

Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation is determined from the standard molar energy of combustion (ΔcU°). For a halogenated compound, this requires specialized equipment to handle corrosive products.

Causality Behind Experimental Choice: Oxygen combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds.[2] For halogen-containing molecules, a rotating-bomb calorimeter is essential. This is because the combustion products (e.g., HBr) must dissolve in a reducing solution placed inside the bomb to ensure a well-defined final state, which is critical for accurate energy calculations.[3]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A pellet of the high-purity solid (approx. 0.5-1.0 g) is weighed accurately. A known mass of a combustion auxiliary (e.g., benzoic acid) is used to ensure complete combustion.

-

Bomb Setup: The pellet is placed in a silica crucible within the bomb. A platinum fuse wire is positioned to contact the pellet. A defined volume of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce any free bromine and dissolve the formed HBr.

-

Combustion: The bomb is sealed, purged of air, and charged with high-purity oxygen to a pressure of 3 MPa. The bomb is then placed in the calorimeter, which is filled with a known mass of water. The bomb is rotated to wet the internal surfaces. After thermal equilibrium is reached, the sample is ignited.

-

Data Acquisition: The temperature of the water is monitored with high precision (e.g., using a platinum resistance thermometer) until a stable final temperature is reached.

-

Analysis: The final bomb solution is analyzed to quantify the amounts of nitric acid (from residual N₂) and hydrobromic acid formed.

-

Calculation: The energy equivalent of the calorimeter (εcalor) is determined using a certified standard (benzoic acid). The standard specific energy of combustion (Δcu°) is calculated, applying Washburn corrections to account for the deviation of the experimental conditions from the standard state.[4] The standard enthalpy of formation is then derived using Hess's law.

Caption: Workflow for determining the enthalpy of formation.

Heat Capacity (Cp)

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance. It is a fundamental property for thermodynamic calculations and safety assessments.

Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC) is a rapid and accurate method for determining the heat capacity of small samples of solids and liquids.[5][6] The sapphire method is a widely accepted standard procedure (ASTM E1269) that provides high accuracy by using a reference material with a well-known heat capacity.[7]

Experimental Protocol: DSC Sapphire Method

-

Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., 25°C to 200°C at 10-20 K/min) to obtain the baseline heat flow.[8]

-

Sapphire Run: A sapphire disk of known mass is placed in the sample pan, and the same temperature program is run to measure the heat flow for the standard.

-

Sample Run: The sapphire is replaced with an accurately weighed sample of this compound, and the temperature program is run a third time.

-

Calculation: The specific heat capacity of the sample (Cp,sample) is calculated at any given temperature using the following equation: Cp,sample = Cp,sapphire × (m_sapphire / m_sample) × (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) where m is mass and DSC is the heat flow signal from the instrument.

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is the energy required for a substance to transition from solid to gas. It is essential for converting the experimentally determined solid-state enthalpy of formation to the gas phase, which is the state typically calculated in computational chemistry.

Causality Behind Experimental Choice: For organic compounds with low volatility, the Knudsen effusion method is a reliable technique.[9] It measures the rate of mass loss due to sublimation under high vacuum, from which the vapor pressure can be derived.[10]

Experimental Protocol: Knudsen Effusion Method

-

Setup: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice. The cell is placed in a high-vacuum chamber and heated to a stable, known temperature.

-

Measurement: The rate of mass loss from the cell is measured over time using a high-precision microbalance. This is repeated at several different temperatures.

-

Calculation: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss. The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.[11][12]

Thermal Stability

Causality Behind Experimental Choice: Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability.[13] It provides a clear indication of the temperature at which a material begins to decompose by measuring its mass as a function of temperature.[14][15]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Setup: A small, accurately weighed sample (1-10 mg) is placed in a TGA pan.[16]

-

Measurement: The sample is heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere (typically nitrogen to assess thermal decomposition, and air to assess oxidative stability).

-

Analysis: The instrument records the sample mass as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve. For more detailed analysis, the derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Part 3: Computational Thermochemical Investigation

Computational methods provide a powerful complement to experimental work, allowing for the prediction of thermochemical properties and offering mechanistic insights.

Causality Behind Method Choice: High-accuracy composite methods, such as the Gaussian-n (G4) theories, are designed to approximate high-level CCSD(T) calculations with large basis sets through a series of additive corrections.[17] They are well-benchmarked and can achieve "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol) for the enthalpies of formation of a wide range of organic molecules.[18][19][20] Density Functional Theory (DFT) is a more computationally efficient alternative, but its accuracy can be less systematic.[21][22][23]

Caption: Computational workflow for determining gas-phase enthalpy of formation.

Computational Protocol: G4 Theory via Isodesmic Reactions

-

Geometry Optimization and Frequency Calculation: The molecular geometry is first optimized using a computationally less expensive method, such as DFT with the B3LYP functional and a 6-31G(d) basis set. A frequency calculation is then performed at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy. This also confirms that the structure is a true energy minimum (no imaginary frequencies).

-

High-Level Energy Calculation: A series of single-point energy calculations are performed as prescribed by the G4 protocol on the optimized geometry. This protocol combines results from different levels of theory and basis sets to extrapolate to a highly accurate electronic energy.

-

Isodesmic Reaction Scheme: To minimize errors, an isodesmic reaction is designed. This is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach leverages the cancellation of systematic errors in the calculations. A suitable isodesmic reaction for this compound is:

This compound + Toluene + 1H-Indazole → 1-Methyl-1H-indazole + 6-Methyl-1H-indazole + Benzyl bromide

-

Calculation of Enthalpy of Formation: a. The same computational protocol (Steps 1-3) is applied to all molecules in the isodesmic reaction. b. The calculated enthalpy of reaction (ΔH_rxn(calc)) is determined. c. The gas-phase standard enthalpy of formation of the target molecule is calculated using the following relationship: ΔfH°(Target) = ΔH_rxn(calc) + ΣΔfH°(Reactants, exp) - ΣΔfH°(Products, exp) where ΔfH°(exp) are the known experimental gas-phase enthalpies of formation of the other species in the reaction.

Summary of Key Thermochemical Data

The following table should be populated by the researcher upon completion of the described experimental and computational studies.

| Property | Experimental Method | Computational Method | Value | Units |

| ΔfH°(crystal, 298.15 K) | Rotating-Bomb Calorimetry | N/A | To be determined | kJ/mol |

| Cp(solid, 298.15 K) | DSC (Sapphire Method) | N/A | To be determined | J/(mol·K) |

| ΔsubH°(298.15 K) | Knudsen Effusion | N/A | To be determined | kJ/mol |

| ΔfH°(gas, 298.15 K) | From ΔfH°(cr) and ΔsubH° | G4 Theory (Isodesmic) | To be determined | kJ/mol |

| Decomposition Onset (N₂) | TGA | N/A | To be determined | °C |

Conclusion

The thermochemical characterization of this compound is a critical step in enabling its safe and efficient use in drug discovery and development. While direct data is currently lacking, a combination of well-established experimental techniques—including rotating-bomb calorimetry, differential scanning calorimetry, Knudsen effusion, and thermogravimetric analysis—and high-accuracy computational methods like G4 theory provides a robust and self-validating pathway to obtain these essential properties. This integrated approach will yield a comprehensive dataset, ensuring a solid foundation for process development, safety assessment, and the rational design of novel therapeutics based on this versatile chemical scaffold.

References

- 1. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jpyro.co.uk [jpyro.co.uk]

- 3. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]

- 6. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 7. mt.com [mt.com]

- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 9. Knudsen cell - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 14. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]

- 17. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 18. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. arxiv.org [arxiv.org]

- 22. Density functional theory - Wikipedia [en.wikipedia.org]

- 23. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains [mdpi.com]

Reactivity of the bromomethyl group in 6-(Bromomethyl)-1-methyl-1H-indazole

An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in 6-(Bromomethyl)-1-methyl-1H-indazole

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic functionalization of this heterocyclic system is paramount in drug discovery for modulating pharmacological activity. This technical guide provides an in-depth exploration of the chemical reactivity of this compound, a key synthetic intermediate. We will dissect the electronic and structural factors governing the reactivity of its bromomethyl group, detail common synthetic transformations with field-proven protocols, and discuss its application in the development of complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Strategic Importance of this compound

This compound is an aromatic heterocyclic compound featuring a bicyclic indazole core. The indazole ring system, a fusion of benzene and pyrazole, is a bioisostere of indole and is found in a variety of pharmacologically active compounds, including kinase inhibitors and anti-inflammatory drugs.[1][2] The specific isomer, 1-methyl-1H-indazole, is thermodynamically stable and directs substitution patterns.

The true synthetic value of this molecule lies in the bromomethyl group at the 6-position. This group acts as a highly reactive electrophilic handle, analogous to a benzylic bromide. The carbon-bromine bond is polarized, rendering the methylene carbon susceptible to attack by a wide array of nucleophiles. This allows for the facile introduction of diverse functional groups and the extension of the molecular scaffold, making it an indispensable tool for structure-activity relationship (SAR) studies in drug discovery.

This guide will focus exclusively on the chemistry of this bromomethyl group, providing the theoretical underpinnings and practical methodologies for its synthetic manipulation.

Synthesis of the Core Intermediate

The preparation of this compound typically begins with a precursor such as 6-methyl-1H-indazole or a suitable derivative. A common and effective strategy involves the conversion of a hydroxymethyl group to the target bromomethyl group. An analogous transformation has been reported for the non-methylated indazole, which can be adapted.[4]

Workflow: Synthesis from 6-(Hydroxymethyl)-1-methyl-1H-indazole

Caption: General synthetic pathway to the target compound.

Experimental Protocol: Bromination of 6-(Hydroxymethyl)-1-methyl-1H-indazole

-

Preparation: To a solution of 6-(hydroxymethyl)-1-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add phosphorus tribromide (PBr₃, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Causality: The use of PBr₃ is a classic and efficient method for converting primary alcohols to alkyl bromides with minimal side reactions under mild conditions. The aqueous bicarbonate quench neutralizes excess acidic reagents.

Core Reactivity: The Electrophilic Nature of the Bromomethyl Group

The reactivity of this compound is dominated by nucleophilic substitution reactions at the benzylic-like methylene carbon.[5] Bromine, being more electronegative than carbon, polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the bromine. This makes the carbon an electrophile. Furthermore, bromine is an excellent leaving group because the bromide ion (Br⁻) is stable.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. researchgate.net [researchgate.net]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of 6-(Bromomethyl)-1-methyl-1H-indazole in Advanced Organic Synthesis

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif that serves as a cornerstone in modern medicinal chemistry.[1] Its isosteric relationship with indole allows it to modulate biological activity, and its derivatives have demonstrated a vast spectrum of pharmacological properties, including potent anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2] Within this class of compounds, 6-(Bromomethyl)-1-methyl-1H-indazole emerges as a highly versatile and reactive building block. The presence of the N1-methyl group pre-empts regioselectivity issues often encountered in the alkylation of the indazole core itself, directing reactivity towards the exocyclic bromomethyl group.[3][4] This feature makes it an ideal electrophilic partner for introducing the 1-methyl-1H-indazol-6-yl)methyl moiety into a wide array of molecules, most notably in the synthesis of targeted therapeutics like kinase inhibitors.[5][6]

This guide provides an in-depth exploration of the applications of this compound, detailing field-proven protocols, mechanistic considerations, and strategic insights for researchers in drug discovery and process development.

Reagent Profile and Safety Mandates

Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount.

Physicochemical and Safety Data

| Property | Value | Reference(s) |

| CAS Number | 590417-94-0 | [7][8] |

| Molecular Formula | C₈H₇BrN₂ | [8] |

| Molecular Weight | 211.06 g/mol | [8] |

| Appearance | Solid | [7] |

| Storage | Room Temperature, in a dry, well-ventilated place. | [7][9][10] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [8][9][11] |

| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | [11] |

Critical Safety & Handling Protocols

This compound is an irritant and a lachrymator. All manipulations must be conducted within a certified chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear safety goggles conforming to EN166, a lab coat, and nitrile gloves.[9][10]

-

Handling: Avoid all personal contact, including the inhalation of dust or vapors.[12] Prevent dust formation during transfer. Use in a well-ventilated area is mandatory.[9][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[9][13]

Core Application: A Potent Electrophile for Sₙ2 Reactions

The primary utility of this compound stems from the high reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions. It readily reacts with a variety of nucleophiles, including amines, thiols, and alcohols, to form stable C-N, C-S, and C-O bonds, respectively. This reactivity is governed by a classical Sₙ2 mechanism.

Caption: General workflow for the alkylation of nucleophiles using this compound.

The choice of base and solvent is critical and depends on the nucleophilicity and acidity of the nucleophile. For amines and thiols, inorganic bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or acetonitrile (ACN) are highly effective. For more sensitive substrates, organic bases like triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be preferred.

Caption: The Sₙ2 mechanism for nucleophilic displacement of the bromide.

Experimental Protocols

Protocol 1: General N-Alkylation of a Secondary Amine

This protocol describes a robust method for coupling this compound with a generic secondary amine, a common transformation in fragment-based drug design.

Rationale: Potassium carbonate is an effective and economical base, strong enough to deprotonate the product ammonium salt but mild enough to avoid side reactions. DMF is an excellent solvent for Sₙ2 reactions due to its high polarity and aprotic nature, which solvates the cation while leaving the nucleophile relatively free.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.1 equivalents) and anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents). Stir the suspension vigorously for 10 minutes at room temperature.

-

Reagent Addition: Add this compound (1.0 equivalent) portion-wise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

-

Work-up: Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride (brine, 1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Synthesis of a Thioether

This protocol is adapted from a reported synthesis of 6-[(ethylthio)methyl]-1H-indazole, demonstrating the facile reaction with thiol nucleophiles.[14][15]

Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic organic base that effectively deprotonates the thiol without competing in the substitution reaction. THF is a suitable aprotic solvent for this transformation. Refluxing provides the necessary activation energy for the reaction to proceed to completion efficiently.[14]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous Tetrahydrofuran (THF, ~0.3 M).

-

Nucleophile & Base Addition: Add ethanethiol (EtSH, 1.2 equivalents) to the solution, followed by the dropwise addition of DBU (1.5 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 1-2 hours.

-

Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting bromide.

-

Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.

-

Extraction: Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography to yield the pure thioether.

Application Spotlight: Synthesis of Kinase Inhibitor Scaffolds

The 1-methyl-indazole moiety is a key component of several kinase inhibitors. For instance, the structure of Entrectinib, a potent Trk, ROS1, and ALK inhibitor, features a substituted indazole core.[6][13] this compound serves as a valuable precursor for constructing fragments required for such complex molecules.

Caption: Synthetic route to a key piperazinyl-indazole intermediate for drug development.

This synthetic sequence showcases the utility of this compound in rapidly accessing complex and valuable intermediates. The resulting secondary amine is poised for subsequent amide coupling reactions to complete the synthesis of molecules analogous to Entrectinib.[13][16]

Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; impure starting materials; inefficient work-up. | Ensure reagents are anhydrous. Increase reaction time or temperature. Optimize purification method. |

| Side Product Formation | Over-alkylation (for primary amines); elimination reaction; base-mediated decomposition. | Use a milder base (e.g., NaHCO₃) or a non-nucleophilic base (DBU). Maintain strict temperature control. Use a slight excess of the nucleophile. |

| Inseparable Product/Starting Material | Similar polarity. | Adjust the mobile phase for column chromatography (try different solvent systems or gradients). Consider derivatization or recrystallization if chromatography fails. |

| Reaction Stalls | Deactivated nucleophile; poor solvent choice; insufficient base. | Ensure the base is fresh and anhydrous. Switch to a more polar solvent like DMF. Check the pKa of the nucleophile's conjugate acid to ensure the base is appropriate. |

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]

- 8. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Entrectinib synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for N-alkylation with 6-(Bromomethyl)-1-methyl-1H-indazole

Introduction: The Strategic Importance of N-Alkylated Indazoles in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The functionalization of the indazole ring, particularly at the nitrogen atoms, is a critical strategy for modulating the pharmacological profile of these molecules. Direct N-alkylation is a fundamental transformation in this context, yet it often presents a significant challenge: controlling the regioselectivity between the N1 and N2 positions of the indazole ring.[1][2][3] The resulting regioisomers can exhibit vastly different biological activities and physicochemical properties, making selective synthesis paramount.

This application note provides a detailed, field-proven protocol for the N-alkylation of various nucleophiles using 6-(bromomethyl)-1-methyl-1H-indazole. By leveraging a robust and highly selective method, researchers can confidently synthesize novel N-alkylated indazole derivatives, accelerating the drug discovery and development process. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the reaction mechanism and empowering scientists to troubleshoot and adapt the protocol for their specific needs.

Core Principles and Mechanistic Considerations

The N-alkylation of a nitrogen-containing nucleophile with this compound proceeds via a nucleophilic substitution reaction (SN2). The choice of base and solvent is critical in influencing the reaction rate and, in the case of ambident nucleophiles like indazoles, the regioselectivity.

The Role of the Base: A suitable base is required to deprotonate the nucleophile, generating a more potent nucleophilic anion. For many N-alkylation reactions, inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are employed. Cesium carbonate, in particular, has demonstrated significant advantages in N-alkylation reactions.[4][5] Its higher solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and the "cesium effect" — the ability of the large, soft cesium cation to coordinate with the nucleophile — often leads to enhanced reactivity and selectivity.[5][6]

The Role of the Solvent: Polar aprotic solvents like DMF are ideal for SN2 reactions.[7][8][9] They can dissolve both the organic substrate and the inorganic base, and they effectively solvate cations while leaving the nucleophilic anion relatively "naked" and more reactive. DMF's high boiling point also allows for a wide range of reaction temperatures.[8][9]

Visualizing the Reaction Pathway

To better understand the process, the following diagram illustrates the general workflow for the N-alkylation of a generic amine nucleophile with this compound.

Caption: General experimental workflow for N-alkylation.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| This compound | >95% | Commercially Available | Store in a cool, dry place.[10] |

| Nucleophile (e.g., amine, amide) | Reagent | Various | Ensure purity and dryness. |

| Cesium Carbonate (Cs₂CO₃) | Anhydrous | Various | A key reagent for high efficiency.[4][5] |

| N,N-Dimethylformamide (DMF) | Anhydrous | Various | Use a fresh bottle or freshly distilled.[7][11] |

| Ethyl Acetate | ACS Grade | Various | For extraction. |

| Hexanes | ACS Grade | Various | For chromatography. |

| Deionized Water | For work-up. | ||

| Brine (Saturated NaCl solution) | For work-up. | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying organic layers. |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Flash column chromatography system

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with this compound. The reaction conditions may require optimization for different nucleophiles.

1. Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine nucleophile (1.0 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the amine (concentration typically 0.1-0.5 M).

-

To this solution, add this compound (1.0-1.2 eq).

-

Finally, add cesium carbonate (Cs₂CO₃) (1.5-2.0 eq) to the reaction mixture.

Rationale: Running the reaction under an inert atmosphere prevents the introduction of moisture, which can quench the base and interfere with the reaction. Adding the reagents in this order ensures that the nucleophile is well-dissolved before the addition of the base. An excess of the alkylating agent can be used to drive the reaction to completion, while an excess of the base ensures complete deprotonation of the nucleophile.

2. Reaction Progression:

-

Stir the reaction mixture at room temperature for 10-15 minutes.

-

Heat the reaction to the desired temperature (typically 60-80 °C) and stir vigorously.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Rationale: The initial stirring at room temperature allows for the deprotonation of the nucleophile to begin. Heating the reaction increases the rate of the SN2 reaction. Regular monitoring is crucial to determine the reaction endpoint and prevent the formation of byproducts due to prolonged heating.

3. Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water and then with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.